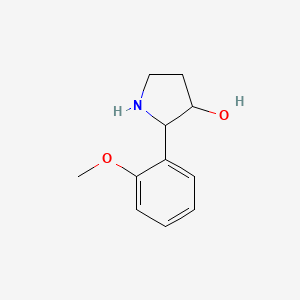

2-(2-Methoxyphenyl)pyrrolidin-3-ol

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C11H15NO2/c1-14-10-5-3-2-4-8(10)11-9(13)6-7-12-11/h2-5,9,11-13H,6-7H2,1H3 |

InChI Key |

NKBUGVORLVZHMW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2C(CCN2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of an intermediate obtained by reacting N-(2-methoxyphenyl)-2-chloroacetamide with a suitable nucleophile under reflux conditions. The reaction typically requires a solvent such as acetone and a catalyst to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 2-(2-Methoxyphenyl)pyrrolidin-3-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-Methoxyphenyl)pyrrolidin-3-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

rac-(2R,3R)-2-(2-Methoxyphenyl)pyrrolidin-3-ol

This stereoisomer of the target compound shares the same molecular formula but differs in stereochemistry. Enantiomeric forms often exhibit distinct binding affinities to biological targets, though specific activity data are unavailable.

1-{2-Cyclopropyl-4-[4-(2-Methoxyphenyl)-piperidin-1-yl]-quinazolin-6-yl}-pyrrolidin-3-ol

This compound incorporates a quinazoline scaffold and a piperidine moiety alongside the pyrrolidin-3-ol group. The additional heterocycles enhance molecular complexity, likely improving selectivity for neurotensin receptor 1 (NTSR1) compared to the simpler target compound. Reported synthetic routes involve multi-step coupling reactions, highlighting the versatility of pyrrolidin-3-ol as a building block .

(R)-1-{2-(1-Fluoro-cyclopropyl)-4-[4-(2-Methoxyphenyl)-piperidin-1-yl]-quinazolin-6-yl}-pyrrolidin-3-ol

Fluorination at the cyclopropyl group increases metabolic stability and lipophilicity (logP) compared to non-fluorinated analogs. The (R)-enantiomer’s ¹H NMR data (δ = 9.00 ppm for aromatic protons) indicate distinct electronic environments influenced by fluorination, which may enhance receptor binding .

NBOMe Series (Phenethylamine Derivatives)

25I-NBOMe, 25B-NBOMe, and 25C-NBOMe

These compounds feature an N-[(2-methoxyphenyl)methyl]ethanamine backbone substituted with halogens (I, Br, Cl) at the 4-position of the dimethoxyphenyl ring. Unlike the target compound’s pyrrolidine core, the NBOMe series utilizes a phenethylamine scaffold, resulting in potent 5-HT₂A receptor agonism (EC₅₀ < 1 nM) and high toxicity .

Benzothiazole Acetamides

N-(6-Chlorobenzothiazole-2-yl)-2-(2-Methoxyphenyl)acetamide

This compound replaces the pyrrolidine ring with a benzothiazole core. The 2-methoxyphenyl group is retained, but the acetamide linkage and benzothiazole moiety likely confer distinct electronic properties. Such compounds are often explored for antimicrobial or antiviral activity, though specific data are unavailable .

Pyrrolidinone Derivatives

1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

The substitution of the hydroxyl group with a ketone (pyrrolidin-2-one) eliminates hydrogen-bond donor capacity, altering solubility and receptor interactions. The quinoxaline ring may enhance π-π stacking with aromatic residues in enzyme active sites, as seen in docking studies for antimicrobial agents .

Structural and Functional Analysis Table

Key Research Findings

- Stereochemistry Matters : Enantiomeric forms of pyrrolidine derivatives (e.g., rac-(2R,3R)-isomer) may exhibit divergent biological activities due to chiral center interactions .

- Fluorination Enhances Stability : Fluorinated analogs, such as those in the neurotensin receptor agonist series, show improved metabolic stability and receptor affinity .

- Scaffold Determines Selectivity : While NBOMe compounds target serotonin receptors, pyrrolidine derivatives with quinazoline scaffolds are tailored for neurotensin receptor modulation .

Biological Activity

2-(2-Methoxyphenyl)pyrrolidin-3-ol is a compound of growing interest due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxyphenyl group, which is critical for its biological activity. The general structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of 2-(2-Methoxyphenyl)pyrrolidin-3-ol exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that modifications in the structure could enhance its potency against resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects. In vitro studies demonstrated that it significantly inhibits COX-2 activity, a key enzyme involved in inflammation. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib .

Case Study: COX-2 Inhibition

A comparative analysis of various derivatives revealed that certain analogs of 2-(2-Methoxyphenyl)pyrrolidin-3-ol exhibited IC50 values around 0.04 μmol, indicating strong potential as anti-inflammatory agents.

Anticancer Activity

Recent studies have identified 2-(2-Methoxyphenyl)pyrrolidin-3-ol as a lead compound in anticancer research. Its derivatives have been tested against several cancer cell lines, showing significant antiproliferative effects. For instance, one study reported that specific derivatives inhibited the growth of non-small cell lung cancer cells with mechanisms similar to those of vincristine, a well-known chemotherapeutic agent .

Table: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| NCI-H522 (Lung) | 5.6 | Microtubule destabilization |

| MCF-7 (Breast) | 8.9 | Apoptosis induction |

| HeLa (Cervical) | 7.4 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research suggests that substituents on the phenyl ring significantly influence the compound's efficacy against various biological targets . Electron-donating groups enhance activity, while bulky substituents may hinder it.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.